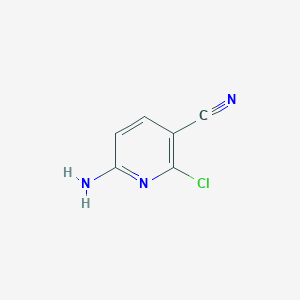

6-Amino-2-chloronicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBPANHSUIJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chloronicotinonitrile, a substituted pyridine derivative, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising an amino group, a chloro leaving group, and a nitrile moiety—renders it a versatile synthon for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics.

Physicochemical and Spectral Properties

Proper characterization of a chemical entity is fundamental to its application in synthesis and drug development. The key physicochemical and spectral properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53554-20-4 | [1][2] |

| Molecular Formula | C₆H₄ClN₃ | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| Appearance | Solid | - |

| Storage | Store at 4°C, protect from light | - |

Spectral Data:

While specific spectra are often proprietary, typical spectral characteristics can be inferred from the structure and data for related compounds. Commercial suppliers often provide access to NMR, IR, and MS data upon request[3][4][5].

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbon of the nitrile group and the carbons of the pyridine ring[6][7][8].

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching from the amino group, C≡N stretching of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C/C=N stretching vibrations[9][10][11].

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom[4].

Synthesis and Purification

The synthesis of this compound is a critical aspect of its utility. While multiple synthetic routes to aminonicotinonitriles have been reported, a common approach involves the manipulation of functional groups on a pre-existing pyridine ring[12][13][14].

Illustrative Synthetic Protocol: Amination of a Dichloronicotinonitrile Precursor

This protocol describes a general and widely applicable method for the synthesis of this compound from a suitable dichlorinated precursor. The causality behind the experimental choices lies in the differential reactivity of the chloro-substituents on the pyridine ring, allowing for selective amination.

Step-by-step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Amine Source: To the stirred solution, add an excess of an ammonia source. This can be aqueous ammonia, a solution of ammonia in an alcohol, or an ammonia equivalent. The excess is crucial to drive the reaction to completion and minimize side reactions.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight, depending on the specific conditions and the reactivity of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. A common and effective method is recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a solid. The purity should be confirmed by analytical techniques such as melting point determination, NMR, and HPLC.

Chemical Reactivity and Applications in Drug Discovery

The synthetic versatility of this compound stems from the presence of three distinct reactive sites. The chlorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions. The amino group at the 6-position can be acylated, alkylated, or used as a directing group. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Key Reactions and Mechanistic Insights

1. Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds[15][16][17][18].

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base[16][19]. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine[5][9][15]. This is a key transformation for synthesizing more complex aminopyridines, which are prevalent in many kinase inhibitors. The selection of the appropriate phosphine ligand and base is critical to the success of this reaction, as it influences the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

2. Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the chloro-substituent towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions[20].

Application as a Kinase Inhibitor Intermediate

Substituted aminopyridines are a well-established scaffold in the design of protein kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases[21][22][23][24]. This compound serves as a valuable starting material for the synthesis of such inhibitors. For instance, it can be elaborated through a series of reactions, including Buchwald-Hartwig amination or Suzuki coupling, to introduce pharmacophoric features that enhance potency and selectivity for a target kinase[22][25].

Biological Activity and Toxicology

As an intermediate, the primary safety considerations for this compound relate to its handling in a laboratory or manufacturing setting. The available safety data suggests that it should be handled with care.

GHS Hazard Classification:

Based on available data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

Safety and Handling:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][6][7][15].

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics, especially in the area of kinase inhibitors. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound(53554-20-4) 1H NMR [m.chemicalbook.com]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]

- 8. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. FTIR [terpconnect.umd.edu]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 14. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. chemscene.com [chemscene.com]

An In-depth Technical Guide to 6-Amino-2-chloronicotinonitrile: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of 6-Amino-2-chloronicotinonitrile

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This compound, a substituted aminopyridine, has emerged as a pivotal building block, particularly in the synthesis of targeted kinase inhibitors. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a nitrile moiety on a pyridine core—offers a versatile platform for structural elaboration and fine-tuning of pharmacological activity. This guide provides an in-depth exploration of the molecular architecture of this compound, its synthesis, and its critical role as a precursor in the generation of potent kinase inhibitors for the treatment of a range of diseases, from cancer to inflammatory disorders.

Molecular Structure Analysis: A Spectroscopic and Crystallographic Perspective

The precise arrangement of atoms and electrons within this compound dictates its reactivity and its ability to interact with biological targets. A comprehensive understanding of its molecular structure is therefore essential.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClN₃ | --INVALID-LINK-- |

| Molecular Weight | 153.57 g/mol | --INVALID-LINK-- |

| CAS Number | 53554-20-4 | --INVALID-LINK-- |

| Appearance | Off-white to light yellow solid | Generic observation for similar compounds |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF | Inferred from common laboratory practice |

Structural Elucidation through Spectroscopic Methods

While a dedicated, publicly available single-crystal X-ray diffraction study for this compound is not readily found in the literature, its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The analysis of related aminopyridine crystal structures provides valuable insights into the expected bond lengths, angles, and intermolecular interactions.[1][2]

Caption: 2D representation of the this compound molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the amino group protons. Due to the substitution pattern, two distinct aromatic proton signals are anticipated, likely appearing as doublets due to coupling with each other. The amino protons would typically present as a broad singlet. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the nitrile group. The chemical shifts of the carbon atoms are highly informative. The carbon bearing the nitrile group (C3) will be significantly deshielded, as will the carbon attached to the chlorine atom (C2). The carbons adjacent to the amino group (C6 and C5) will be shielded relative to the others. Predicted ¹³C NMR chemical shifts can be a valuable tool in assigning the spectrum.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[1]

-

C≡N stretching: A sharp, medium-to-strong absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile group.[1]

-

C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region arising from the vibrations of the pyridine ring.

-

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 153, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may involve the loss of HCN, Cl, or other small neutral molecules.[5][6]

Synthesis of this compound: A Mechanistic Approach

A common and efficient method for the synthesis of this compound involves the regioselective amination of a dichlorinated precursor.

Experimental Protocol: Synthesis from 2,6-Dichloronicotinonitrile

-

Reaction Setup: To a solution of 2,6-dichloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq).

-

Reaction Conditions: Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Starting Material: 2,6-Dichloronicotinonitrile is an ideal precursor because the two chlorine atoms have different reactivities towards nucleophilic aromatic substitution (SNAr). The chlorine at the 6-position is more activated towards substitution due to the electron-withdrawing effect of the ring nitrogen in the para position, which stabilizes the Meisenheimer intermediate.

-

Regioselectivity: The preferential substitution at the 6-position is a key feature of this reaction. The negative charge in the intermediate formed upon nucleophilic attack at C6 can be delocalized onto the electronegative ring nitrogen, a stabilizing effect that is not as pronounced for attack at the C2 position.

-

Reaction Conditions: The use of a sealed vessel and elevated temperatures is necessary to drive the reaction to completion, as aromatic nucleophilic substitution on an electron-deficient ring like pyridine still requires forcing conditions.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The this compound scaffold is a privileged structure in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, the pyridine nitrogen as a hydrogen bond acceptor, and the chloro and nitrile groups provide handles for further chemical modification to enhance potency and selectivity.

Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a primary target for the treatment of autoimmune diseases and myeloproliferative neoplasms.[] Derivatives of this compound can be elaborated to occupy the ATP-binding pocket of JAKs, thereby inhibiting their activity and blocking downstream signaling.

Caption: Inhibition of the JAK-STAT signaling pathway.

Rho-associated Coiled-coil Kinase (ROCK) Inhibitors

ROCKs are key regulators of the actin cytoskeleton and are implicated in diseases such as cancer metastasis and cardiovascular disease.[2][10] The 6-aminopyridine core of this compound can be incorporated into molecules designed to inhibit ROCK activity. For instance, derivatives where the chloro group is substituted with a piperazine moiety have shown promise as ROCK2 inhibitors.[2]

Quantitative Data for Kinase Inhibitor Scaffolds

While specific IC₅₀ values for direct derivatives of this compound are proprietary or dispersed across a vast body of literature, the following table provides representative data for aminopyridine-based kinase inhibitors to illustrate the potential of this scaffold.

| Kinase Target | Inhibitor Scaffold | Reported IC₅₀ | Reference |

| ROCK2 | 6-amino-2-piperazinylpyridine derivative | 82.6 nM | --INVALID-LINK-- |

| JAK3 (covalent) | 2,4-substituted pyrimidine | Potent inhibition | --INVALID-LINK-- |

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its well-defined molecular structure, accessible synthesis, and versatile reactivity make it an invaluable starting point for the development of highly specific and potent kinase inhibitors. As our understanding of the molecular drivers of disease continues to expand, the demand for such versatile chemical building blocks will undoubtedly grow, solidifying the importance of this compound in the ongoing quest for new and improved medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20210179598A1 - Selective jak2 inhibitor and application thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Amino-2-chloronicotinonitrile (CAS: 53554-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Amino-2-chloronicotinonitrile, registered under CAS number 53554-20-4, is a substituted pyridine derivative that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Its unique trifunctional structure, featuring an amino group, a chloro substituent, and a nitrile moiety on a pyridine ring, makes it a highly versatile and valuable intermediate. This guide provides a comprehensive overview of its chemical properties, analytical characterization, applications in synthetic chemistry, and essential safety protocols, serving as a critical resource for professionals in drug discovery and agrochemical development.

The strategic placement of reactive sites on the pyridine core allows for a wide range of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the amino group at the 6-position can be derivatized or participate in cyclization reactions, and the nitrile group offers a gateway to various other functional groups like amines, amides, or carboxylic acids. This multifunctionality is key to its utility in constructing complex molecular architectures.

Chemical Identity and Nomenclature

| Identifier | Value |

| CAS Number | 53554-20-4 |

| IUPAC Name | 6-amino-2-chloropyridine-3-carbonitrile |

| Synonyms | This compound, 6-Amino-2-chloro-3-pyridinecarbonitrile[2] |

| Molecular Formula | C₆H₄ClN₃[1][3] |

| Molecular Weight | 153.57 g/mol [3] |

| InChI Key | DQTBPANHSUIJIF-UHFFFAOYSA-N |

Chemical Structure and Physicochemical Properties

The structural arrangement of functional groups in this compound is fundamental to its reactivity and utility.

Caption: Chemical structure of this compound.

This compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Appearance | Light yellow to cream solid | [4] |

| Boiling Point | 357.9 ± 42.0 °C at 760 mmHg (predicted) | [5] |

| Melting Point | 190-198 °C | [4] |

| Storage Temperature | 0 - 8 °C, under inert gas (nitrogen or Argon), protect from light | [3] |

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. Researchers can obtain spectral data (¹H NMR, ¹³C NMR, IR, MS) from various chemical suppliers.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon of the nitrile group (C≡N) appearing in the characteristic downfield region (typically 115-125 ppm), and the carbons bonded to chlorine and nitrogen atoms also showing distinct shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

N-H stretch: The amino group will exhibit characteristic stretching vibrations in the 3200-3400 cm⁻¹ region.

-

C≡N stretch: A sharp, intense absorption band corresponding to the nitrile group will be present around 2220-2260 cm⁻¹.

-

C=C and C=N stretches: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A signal for the carbon-chlorine bond can be found in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (153.57 g/mol ). The fragmentation pattern can provide further structural evidence, showing characteristic losses of chlorine, HCN, or other small fragments.

Caption: Standard analytical workflow for structural validation.

Applications in Synthetic Chemistry

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4][8] Its trifunctional nature allows for sequential and regioselective reactions, making it an ideal starting material for building diverse molecular libraries.

Role in Drug Discovery

This compound serves as a crucial building block for creating novel therapeutic agents.[8] The pyridine scaffold is a common feature in many biologically active compounds. By leveraging the reactivity of the chloro, amino, and nitrile groups, chemists can synthesize a variety of heterocyclic systems. Research indicates its utility as an intermediate for compounds with potential anti-inflammatory and anti-cancer activities.[4] The development of targeted therapies often relies on such adaptable building blocks to explore the chemical space around a biological target.

Agrochemical Synthesis

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides.[4] The chlorinated pyridine structure can enhance the efficacy and stability of agrochemical formulations, contributing to improved crop protection solutions.

Caption: Synthetic pathways from this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified with several hazards that necessitate careful management.

GHS Hazard and Precautionary Statements

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Source: Information synthesized from various safety data sheets for closely related compounds like 6-Chloronicotinonitrile.[9]

Recommended Personal Protective Equipment (PPE) & Handling Protocols

A rigorous safety protocol should be followed when working with this compound.

Experimental Protocol: Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Personal Protective Equipment:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]

-

Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and, for larger quantities, consider additional protective clothing to prevent skin exposure.[9]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][11]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[9][10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical advice.[9][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[11]

References

- 1. This compound | C6H4ClN3 | CID 22482841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 53554-20-4 [sigmaaldrich.com]

- 6. This compound(53554-20-4) 1H NMR [m.chemicalbook.com]

- 7. 53554-20-4|this compound|BLD Pharm [bldpharm.com]

- 8. Cas 156361-02-3,6-AMINO-5-CHLORO-NICOTINONITRILE | lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fi [fishersci.fi]

Spectroscopic data for 6-Amino-2-chloronicotinonitrile

An In-depth Technical Guide to the Spectroscopic and Analytical Profile of 6-Amino-2-chloronicotinonitrile

Abstract: this compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its substituted pyridine scaffold makes it a valuable precursor for developing kinase inhibitors and other therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS: 53554-20-4), offering a foundational dataset for researchers in synthesis, process development, and quality control. We will delve into the theoretical and expected data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. This document is structured to provide not just data, but also the underlying scientific rationale for analytical method development and data interpretation.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₄ClN₃.[1][2] Its structure combines an electron-withdrawing nitrile group and a chlorine atom with an electron-donating amino group, creating a unique electronic profile that is key to its reactivity and spectroscopic signature.

| Property | Value | Source |

| CAS Number | 53554-20-4 | |

| Molecular Formula | C₆H₄ClN₃ | [1] |

| Molecular Weight | 153.57 g/mol | [2] |

| Monoisotopic Mass | 153.00937 Da | [3] |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C, Keep in dark place, inert atmosphere | [4] |

| SMILES | N#CC1=C(Cl)N=C(N)C=C1 | [4] |

| InChI Key | DQTBPANHSUIJIF-UHFFFAOYSA-N |

Molecular Structure

The structural arrangement of functional groups on the pyridine ring is fundamental to interpreting its spectroscopic data. The atom numbering convention used throughout this guide is presented below.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and a signal for the amino protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to reliably observe the exchangeable amino protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 6.6 – 6.8 | Doublet (d) | ~8-9 | Upfield shift due to the strong electron-donating effect of the adjacent amino group at C-6. Coupled to H-5. |

| H-5 | 7.6 – 7.8 | Doublet (d) | ~8-9 | Downfield shift relative to H-4 due to the deshielding effect of the adjacent nitrile group and the ring nitrogen. Coupled to H-4. |

| -NH₂ | 6.0 – 7.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent-dependent. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 – 162 | Carbon bearing the chlorine atom, significantly deshielded. |

| C-3 | 90 – 95 | Shielded carbon adjacent to the nitrile group. Its position is significantly upfield. |

| C-4 | 115 – 120 | Aromatic CH carbon, influenced by the adjacent amino group. |

| C-5 | 140 – 145 | Aromatic CH carbon, deshielded by the ring nitrogen and nitrile group. |

| C-6 | 160 – 164 | Carbon attached to the amino group, highly deshielded due to the direct attachment of nitrogen. |

| -C≡N | 116 – 119 | Characteristic chemical shift for a nitrile carbon. |

Recommended Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in 0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the N-H protons and ensuring sufficient solubility.

-

Internal Standard: Add 5 µL of a tetramethylsilane (TMS) solution in DMSO-d₆ as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Acquire a minimum of 1024 scans for adequate sensitivity.

-

-

Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The analysis of related aminonicotinonitrile structures provides a strong basis for spectral interpretation.[5][6]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 3490 – 3350 | N-H Stretch | Medium-Strong | Asymmetric and symmetric stretching of the primary amine (-NH₂) group. Often appears as a doublet.[6] |

| 2210 – 2230 | -C≡N Stretch | Strong, Sharp | Characteristic and strong absorption for the nitrile functional group.[6] |

| 1620 – 1650 | N-H Bend | Medium | Scissoring vibration of the primary amine. |

| 1580 – 1600 | C=C / C=N Stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| 1050 – 1100 | C-Cl Stretch | Strong | Stretching vibration for the aryl-chloride bond. |

Recommended Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds like this compound, MS is particularly useful for confirming the presence of chlorine.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺.

-

Molecular Ion Cluster: A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine.

-

[M+H]⁺: Expected at m/z 154.0167 (corresponding to the ³⁵Cl isotope).

-

[M+2+H]⁺: Expected at m/z 156.0137 (corresponding to the ³⁷Cl isotope).

-

-

Isotopic Ratio: The relative intensity of these two peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[3]

-

Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 175.9986.[3]

Recommended Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatography (Optional but recommended):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50–500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas: Nitrogen at a flow rate of 600 L/hr and a temperature of 350 °C.

-

Comprehensive Analysis Workflow

The following diagram outlines a logical workflow for the complete spectroscopic characterization of a newly synthesized batch of this compound.

Caption: A validated workflow for the comprehensive spectroscopic analysis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following precautions are derived from available Safety Data Sheets (SDS).[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up or in an area accessible only to qualified personnel.[4]

-

First Aid: In case of skin contact, take off immediately all contaminated clothing and rinse skin with water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical advice.[7]

Conclusion

The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. The key identifiers are the characteristic doublet signals in the ¹H NMR spectrum, the nitrile and amine stretches in the FT-IR spectrum, and the definitive 3:1 isotopic cluster for the molecular ion in the mass spectrum. The protocols and expected data presented in this guide serve as a robust reference for researchers, ensuring accurate and reliable characterization of this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. anaxlab.com [anaxlab.com]

- 3. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 4. 53554-20-4|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Physical and chemical characteristics of 6-Amino-2-chloronicotinonitrile

An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and Applications

Abstract

This compound has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising an amino group, a chloro substituent, and a nitrile moiety on a pyridine core—offers a versatile platform for synthesizing a diverse array of complex heterocyclic compounds. This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, presenting a consolidated resource for researchers, chemists, and professionals in drug development. We will explore its structural and physicochemical properties, reactivity, established synthetic protocols, and critical safety considerations, underpinned by authoritative references to ensure scientific integrity.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and core properties. This compound is a substituted pyridine derivative. The strategic placement of its functional groups dictates its reactivity; the electron-withdrawing nature of the nitrile and chloro groups influences the electron density of the pyridine ring, while the amino group acts as a nucleophilic center and a directing group.

Below is a summary of its key identifiers and molecular properties.

| Identifier | Value | Source |

| IUPAC Name | 6-Amino-2-chloro-3-pyridinecarbonitrile | |

| CAS Number | 6640-65-9 | |

| Molecular Formula | C₆H₄ClN₃ | |

| Molecular Weight | 153.57 g/mol | |

| Canonical SMILES | C1=CC(=C(N=C1N)Cl)C#N | |

| InChI Key | OQMYZEGJWQYJTF-UHFFFAOYSA-N |

Physicochemical Properties

The physical state and solubility profile of a compound are critical parameters that inform its handling, storage, and application in synthetic chemistry. This compound is typically supplied as a solid, and its properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow or brown powder/crystals | |

| Melting Point | 198 - 203 °C (388.4 - 397.4 °F) | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Note: Solubility in other common organic solvents like methanol, ethanol, or dichloromethane is not consistently reported and should be determined empirically for specific applications.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a highly sought-after intermediate for constructing complex molecular scaffolds.

-

Amino Group (C6): This group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. It is also a key handle for building fused ring systems.

-

Chloro Group (C2): The chlorine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

-

Nitrile Group (C3): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a precursor for forming heterocyclic rings like tetrazoles.

Its utility is prominently demonstrated in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which form the core of many biologically active molecules. For instance, it serves as a key starting material for the synthesis of compounds that have been investigated for their potential as CDK inhibitors, which are important targets in cancer therapy.

Synthesis Protocol: A Generalized Approach

While multiple specific synthetic routes exist depending on the desired final product, a common and illustrative workflow involves the nucleophilic substitution at the C2 position followed by cyclization. The following diagram and protocol outline a representative synthetic pathway starting from this compound.

Caption: Generalized workflow for synthesizing pyrido[2,3-d]pyrimidines.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), add the desired primary amine (1.1-1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: A high-boiling aprotic solvent is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate. The base is essential to neutralize the HCl generated during the substitution.

-

-

Nucleophilic Substitution: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-24 hours.

-

Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot (on TLC) or a product peak with the expected mass (on LC-MS) confirms the successful substitution.

-

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water or ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Causality: This precipitation step effectively removes the high-boiling solvent and other water-soluble impurities.

-

-

Cyclization: Resuspend the isolated intermediate in a cyclizing agent such as formamide or a mixture of triethyl orthoformate and an acid catalyst. Heat the mixture to a high temperature (e.g., 150-200 °C).

-

Causality: High temperatures provide the necessary activation energy for the intramolecular cyclization, where the C6-amino group attacks the nitrile carbon (or its activated form), leading to the formation of the pyrimidine ring.

-

-

Final Purification: Upon completion, cool the mixture. The crude product, which often precipitates, can be purified by filtration and washing, or by column chromatography on silica gel to yield the final, pure pyrido[2,3-d]pyrimidine derivative.

-

Self-Validation: The purity and identity of the final product must be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount. The following information is derived from its Safety Data Sheet (SDS).

| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) |

| Acute Toxicity |

| H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Corrosion/Irritation |

| H315: Causes skin irritation. |

| Eye Damage/Irritation |

| H319: Causes serious eye irritation. |

| Respiratory Sensitization |

| H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a quintessential example of a high-value chemical intermediate. Its well-defined physicochemical properties and predictable, versatile reactivity make it an indispensable tool for medicinal chemists. The ability to selectively functionalize its amino, chloro, and nitrile groups provides a robust and logical pathway for the construction of complex heterocyclic systems, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. A comprehensive understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

The Synthetic Versatility of 6-Amino-2-chloronicotinonitrile: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of 6-Amino-2-chloronicotinonitrile, a pivotal building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, synthesis, and its multifaceted role as a precursor to a diverse array of heterocyclic compounds. By examining its reactivity and showcasing its application in the synthesis of medicinally relevant scaffolds, this guide aims to equip the reader with the technical knowledge and practical insights necessary to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine nucleus is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. The precise introduction of functional groups onto this heterocyclic core is a central challenge and a key determinant in modulating biological activity. This compound has emerged as a highly valuable and versatile starting material in this context. Its unique arrangement of a nucleophilic amino group, an electrophilic chlorine atom, and a cyano group provides a rich tapestry of reactivity, enabling the construction of complex molecular architectures through a variety of synthetic transformations. This guide will delve into the practical aspects of utilizing this reagent, moving from its fundamental properties to its application in the synthesis of high-value compounds.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature with the chemical formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol .[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | [1][2] |

| Molecular Weight | 153.57 g/mol | [1][2] |

| CAS Number | 53554-20-4 | [1] |

| Appearance | Solid | |

| Storage | 4°C, protect from light | [1][2] |

While detailed, publicly available spectra for this compound are not abundant, a foundational understanding of spectroscopic techniques is crucial for its characterization and for monitoring reactions in which it participates.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing and donating effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the six carbon atoms in the molecule, including the carbon of the cyano group and the carbons of the pyridine ring. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-Cl stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns that can aid in structural confirmation.

Synthesis of this compound

A plausible synthetic approach for this compound could involve the reaction of a suitable chlorinated β-keto compound or its enamine equivalent with malononitrile under basic conditions. The exact choice of starting materials and reaction conditions would be critical to achieving a good yield and purity of the desired product.

Role in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which can be selectively targeted to construct a variety of heterocyclic systems. The amino group can act as a nucleophile or be a directing group, the chloro substituent is a good leaving group for nucleophilic aromatic substitution, and the nitrile group can undergo a range of transformations including hydrolysis, reduction, and cycloaddition reactions.

Synthesis of Pyridopyrimidines

One of the key applications of this compound is in the synthesis of pyridopyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities. The general strategy involves the reaction of the amino group of this compound with a suitable carbonyl compound or its equivalent to form an intermediate that subsequently undergoes intramolecular cyclization.

While a specific example starting from this compound is not detailed in the provided search results, the reaction of 6-aminouracil derivatives with α,β-unsaturated ketones to form pyridopyrimidines illustrates the underlying synthetic principle.[4]

Synthesis of Fused Pyridine Derivatives

The presence of both an amino and a chloro group on the pyridine ring allows for the construction of fused ring systems through annulation reactions. The amino group can be acylated or condensed with a suitable reagent, followed by an intramolecular nucleophilic aromatic substitution of the chlorine atom to close the second ring.

Synthesis of Substituted Aminopyridines

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. This reaction is a powerful tool for diversifying the structure of the pyridine core and is a cornerstone of combinatorial chemistry efforts in drug discovery.

Experimental Protocols and Mechanistic Considerations

While specific, detailed protocols for the direct use of this compound are not extensively documented in the provided search results, we can extrapolate from the synthesis of related compounds to provide illustrative experimental workflows and discuss the underlying mechanistic principles.

Illustrative Protocol: Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

This protocol, adapted from the synthesis of 2-amino-4,6-diphenylnicotinonitriles, demonstrates the general approach to constructing substituted aminonicotinonitrile scaffolds.[3]

Step 1: Chalcone Synthesis

-

To a solution of an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol, add a 10% alcoholic solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The resulting chalcone is typically used in the next step without further purification.

Step 2: Aminonicotinonitrile Formation

-

To a solution of the chalcone (1 mmol) in absolute ethanol, add malononitrile (1 mmol) and ammonium acetate (3 equiv.).

-

Reflux the reaction mixture overnight.

-

After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

-

Base Catalysis in Chalcone Synthesis: The use of sodium hydroxide deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

-

Ammonium Acetate as a Nitrogen Source: In the second step, ammonium acetate serves as a source of ammonia, which is necessary for the formation of the amino group at the 2-position of the pyridine ring.

-

Reflux Conditions: The elevated temperature is required to overcome the activation energy for the multi-step cyclization and aromatization process.

The following diagram illustrates the logical workflow for the synthesis of substituted aminonicotinonitriles.

Figure 1. General workflow for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its inherent reactivity profile provides a reliable and versatile platform for the construction of a multitude of complex and medicinally relevant scaffolds. While the full scope of its synthetic potential continues to be explored, the examples highlighted in this guide underscore its importance as a key intermediate for accessing novel chemical space. Future research in this area will undoubtedly focus on the development of novel catalytic systems for the selective transformation of its functional groups and its application in the synthesis of next-generation therapeutics and functional materials. The continued investigation into the reactivity and applications of this versatile molecule will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

Unlocking the Therapeutic Potential of 6-Amino-2-chloronicotinonitrile: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs.[1][2] This guide focuses on a particularly valuable, yet underexplored, derivative: 6-Amino-2-chloronicotinonitrile .

The strategic placement of three key functional groups—a nucleophilic amino group, an electrophilic chlorine atom ripe for cross-coupling, and a cyano group that can act as a hydrogen bond acceptor or be further transformed—makes this molecule a powerful starting point for generating vast libraries of diverse compounds. This document provides a technical roadmap for researchers, scientists, and drug development professionals, outlining high-potential research areas and providing actionable, field-proven insights to accelerate discovery programs based on this versatile chemical building block.

Core Molecular Attributes and Reactivity Profile

This compound is a trifunctionalized pyridine ring. Understanding the interplay of its functional groups is paramount to designing successful synthetic campaigns.

-

The 2-Chloro Position: This is the primary site for diversification. The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, profoundly influencing the compound's steric and electronic properties.[3][4]

-

The 6-Amino Group: This group is a key pharmacophoric element. It can act as a crucial hydrogen bond donor, anchoring the molecule within a protein's active site. Its nucleophilicity also allows for derivatization, although it is generally less reactive than the 2-chloro position in cross-coupling, enabling selective functionalization.[5][6]

-

The 3-Cyano (Nitrile) Group: The nitrile group is a strong electron-withdrawing group, influencing the reactivity of the entire pyridine ring. It is also a potent hydrogen bond acceptor and can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, offering further avenues for analog synthesis.[7][8]

Caption: Core structure and reactivity sites of this compound.

High-Potential Research Area 1: Kinase Inhibitor Development

The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, where the amino group and the pyridine nitrogen form key hydrogen bonds with the kinase hinge region of the ATP-binding pocket.[9][10] this compound is an ideal starting point for developing novel and selective kinase inhibitors for oncology and inflammatory diseases.

Proposed Target Class: Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling for numerous cytokines and growth factors involved in hematopoiesis and immune response.[11] Dysregulation of JAK/STAT signaling is central to various myeloproliferative neoplasms and autoimmune disorders.[10][12] While several JAK inhibitors are on the market, the quest for inhibitors with improved selectivity and safety profiles is ongoing.[12][13]

Workflow for Novel JAK Inhibitor Discovery

Caption: A workflow for the discovery of novel JAK inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the diversification of the this compound scaffold.

Objective: To synthesize a small library of 6-amino-2-aryl-nicotinonitriles.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)[4]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[5]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed[5]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the selected arylboronic acid, and potassium carbonate.[5]

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4]

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.[5]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2-aryl-nicotinonitrile derivative.

Data Presentation: Hypothetical SAR Table for JAK2 Inhibition

The following table illustrates how structure-activity relationship (SAR) data can be organized to guide the optimization process.

| Compound ID | R-Group (at C2 position) | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (JAK1/JAK2) |

| Lead-001 | Phenyl | 150 | 300 | 2.0 |

| Lead-002 | 4-Fluorophenyl | 125 | 280 | 2.2 |

| Lead-003 | 3-Hydroxyphenyl | 75 | 450 | 6.0 |

| Lead-004 | 1H-Indazol-6-yl | 25 | 500 | 20.0 |

| Lead-005 | Pyrimidin-5-yl | 90 | 180 | 2.0 |

This is representative data. Actual results will vary.

Interpretation: The data suggests that introducing a hydrogen-bond donating group (Lead-003) improves potency. A significant leap in both potency and selectivity is achieved by incorporating a bicyclic heteroaromatic system like indazole (Lead-004), a common strategy in kinase inhibitor design.[14]

High-Potential Research Area 2: Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] The 2-aminopyridine scaffold is present in compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][15][16] Synthesizing derivatives of this compound offers a promising avenue for discovering new antimicrobial drugs.[8]

Proposed Strategy: Multi-Targeting Bacterial Pathogens

A library synthesized from the this compound core can be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Workflow for Antimicrobial Discovery

Caption: A workflow for the discovery of novel antimicrobial agents.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of synthesized compounds against selected bacterial strains.

Materials:

-

Synthesized compounds dissolved in DMSO.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Standard antibiotics for control (e.g., Ampicillin, Ciprofloxacin).

Procedure:

-

Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Also, include wells with standard antibiotics.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

This compound represents a starting point of exceptional potential for modern drug discovery. Its inherent chemical reactivity, combined with the proven track record of the 2-aminopyridine scaffold, makes it a prime candidate for the rapid generation of novel, biologically active molecules. The research avenues outlined in this guide—targeting protein kinases for oncology and inflammation, and developing new classes of antimicrobials—are just two of many possibilities. Further exploration could delve into antivirals, CNS-active agents, or even materials science applications. By applying systematic synthetic strategies and robust biological screening workflows, research teams can efficiently unlock the vast therapeutic potential encoded within this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Janus Kinase Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]

An In-Depth Technical Guide to the Safe Handling and Use of 6-Amino-2-chloronicotinonitrile

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 6-Amino-2-chloronicotinonitrile, a pivotal building block in contemporary pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure procedural integrity and personal safety.

Introduction: The Chemical Profile of this compound

This compound, with CAS Number 53554-20-4, is a substituted pyridine derivative.[1][2] Its molecular structure, featuring an amino group, a chloro substituent, and a nitrile function on a pyridine ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5][6] These reactions are fundamental in the construction of complex molecular architectures found in many modern therapeutic agents.[7]

However, the very features that make this compound synthetically valuable—the reactive chloro and nitrile groups, and the biologically active aminopyridine core—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Toxicological Profile

Primary Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[8] Aminopyridines, as a class, are known to be highly toxic and can cause convulsions similar to strychnine poisoning.[9][10] They are readily absorbed through the skin.[10]

-

Skin Irritation: Causes skin irritation.[8]

-

Serious Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Toxicological Mechanisms: The primary mechanism of toxicity for aminopyridines is the blockade of voltage-gated potassium channels in neurons.[10][11] This disruption of normal ion flow leads to an increase in neurotransmitter release, resulting in hyperexcitability of the central nervous system. Symptoms can progress from headache and dizziness to convulsions, respiratory failure, and in severe cases, death.[10][11][12] The nitrile group (-CN) also presents a potential toxicological concern, as related compounds can release cyanide under certain metabolic or thermal conditions.

| Hazard Classification | GHS Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[8] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[13] The fume hood provides critical protection against inhalation of airborne particles and vapors. The work area should also be equipped with an emergency eyewash station and a safety shower, with a clear and unobstructed path for access.[13]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[14] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Double-gloving is recommended. Use a pair of nitrile gloves as the primary barrier. Nitrile gloves offer good resistance to a range of chemicals, but their protection is not absolute and is intended for incidental splash protection only.[15][16][17] For pyridine, nitrile gloves are often rated as providing poor to fair protection, with breakthrough times that can be less than 10 minutes.[13][18] If direct contact or immersion is possible, or if working with the compound in solvents like toluene or dichloromethane for which nitrile has poor resistance, consider a more robust glove material such as Viton or a laminate (e.g., Silver Shield®). Always consult the glove manufacturer's specific chemical resistance data.[15][18] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

-

-